Dansyl chloride

Description

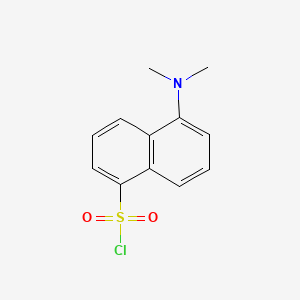

What is Dansyl chloride?

This compound, also known as 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a fluorogenic reagent widely used in scientific research[“][“]. It has a molecular formula of C12H12ClNO2S[“].

In the field of biochemistry, it is primarily used for the detection of protein, N-terminal amino acids, and peptides by reverse phase high performance liquid chromatography (HPLC)[“][“]. It is also used to determine the degree of labeling in proteins such as chymotrypsin and ovalbumin[“][“].

Furthermore, this compound acts as a precursor for the synthesis of other derivatives like dansyl amide[“][“]. It is typically available in the form of a yellow to orange powder[“].

Structure

3D Structure

Propriétés

IUPAC Name |

5-(dimethylamino)naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDXVDYUQZHFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060543 | |

| Record name | 5-(Dimethylamino)-1-naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |

| Record name | Dansyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-65-2 | |

| Record name | Dansyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonyl chloride, 5-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-(Dimethylamino)-1-naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-dimethylaminonaphthalene-1-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANSYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMU9166TJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl chloride, or 5-(dimethylamino)-naphthalene-1-sulfonyl chloride (Dns-Cl), is a highly valued reagent in biochemical and analytical sciences. Its utility stems from its ability to react with primary and secondary amino groups to form stable, intensely fluorescent sulfonamide adducts. This derivatization dramatically enhances the detectability of otherwise non-fluorescent or poorly UV-absorbing molecules, making it an indispensable tool for the sensitive quantification of amino acids, peptides, proteins, and various amine-containing pharmaceuticals. This technical guide provides a comprehensive overview of the reactivity of this compound with primary and secondary amines, detailing the reaction mechanism, influencing factors, quantitative data, and experimental protocols.

Core Principles of Dansylation

The fundamental reaction between this compound and an amine is a nucleophilic acyl substitution. The unprotonated amino group acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride group. This results in the formation of a stable N-dansyl sulfonamide and hydrochloric acid. The reaction is typically conducted under alkaline conditions (pH 9-11) to ensure the amine is in its more nucleophilic, unprotonated state.[1][2]

The resulting dansyl-amine conjugate exhibits strong fluorescence with a large Stokes shift, making it readily detectable. The fluorescence of these derivatives is often sensitive to the polarity of their local environment, a property that can be exploited in studies of protein conformation and ligand binding.[1]

Reaction Mechanism and Kinetics

The reaction proceeds via a two-step nucleophilic substitution mechanism. In the first step, the nucleophilic nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, forming the stable sulfonamide product.

The rate of the dansylation reaction is dependent on several factors, including the nucleophilicity of the amine, the pH of the reaction medium, temperature, and the solvent used. Primary amines generally react faster than secondary amines due to reduced steric hindrance.[3] The reaction with primary amines has been reported to have a second-order rate constant of approximately 35 M⁻¹s⁻¹. While specific rate constants for a wide variety of individual amines are not extensively documented in a single source, the relative reactivity can be inferred from the structural properties of the amine.

A competing reaction is the hydrolysis of this compound to the non-reactive dansyl sulfonic acid, which is also favored at high pH. Therefore, careful optimization of the reaction conditions is crucial to maximize the yield of the desired dansylated product.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the dansylation reaction.

| Parameter | Primary Amines | Secondary Amines | Reference(s) |

| General Reactivity | High | Moderate to High | [5] |

| Second-Order Rate Constant (k) | ~35 M⁻¹s⁻¹ (general value for primary amines) | Generally lower than primary amines due to steric hindrance | [5] |

| Optimal pH Range | 9.0 - 11.0 | 9.0 - 11.0 | [1][2] |

| Typical Reaction Time | 15 - 60 minutes | 30 - 120 minutes or longer | [2] |

| Typical Reaction Temperature | Room Temperature to 60°C | Room Temperature to 70°C | [5] |

Table 1: Reactivity and Kinetic Parameters for Dansylation of Amines. This table provides a general comparison of the reactivity of this compound with primary and secondary amines.

| Dansylated Amine Derivative | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Quantum Yield (Φ) | Reference(s) |

| Dansyl-Glycine | 324 | 559 | Not specified | [5] |

| Dansyl-Ammonia | ~350 | 520 - 550 (solvent dependent) | Not specified | [6] |

| Dansyl-Cadaverine | 333 | 518 | Not specified | [7] |

| General Dansyl Derivatives | ~340 | ~520-560 (solvent dependent) | Environment-sensitive | [1] |

Table 2: Fluorescence Properties of Selected Dansylated Amines. This table summarizes the excitation and emission maxima for several dansyl-amine adducts. The quantum yield is highly dependent on the solvent environment.

Experimental Protocols

Below are detailed methodologies for the dansylation of amines and their subsequent analysis.

Protocol 1: General Dansylation of Amino Acids for HPLC Analysis

1. Reagent Preparation:

-

This compound Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of anhydrous acetone (B3395972) or acetonitrile. This solution should be prepared fresh and protected from light.

-

Sodium Bicarbonate Buffer (0.5 M, pH 9.5): Dissolve 4.2 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 9.5 with 1 M NaOH.

2. Derivatization Procedure:

-

To 100 µL of the amino acid standard or sample solution (containing approximately 1-10 nmol of amine), add 100 µL of the sodium bicarbonate buffer.

-

Add 200 µL of the this compound solution.

-

Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.[5]

-

After incubation, cool the reaction mixture to room temperature.

3. Quenching the Reaction:

-

To consume the excess this compound, add 50 µL of a 2% (v/v) solution of a primary amine such as ethylamine (B1201723) or a secondary amine like proline and incubate for an additional 15-30 minutes at room temperature.[8]

4. Sample Preparation for HPLC:

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Dansylation of Peptides for N-terminal Analysis

1. Reagent Preparation:

-

This compound Solution (5 mg/mL): Dissolve 50 mg of this compound in 10 mL of anhydrous acetone.

-

Sodium Bicarbonate Solution (4% w/v): Dissolve 4 g of sodium bicarbonate in 100 mL of deionized water.

2. Derivatization Procedure:

-

Dissolve the peptide (approximately 1-5 nmol) in 100 µL of the sodium bicarbonate solution.

-

Add 100 µL of the this compound solution.

-

Incubate the mixture at 37°C for 1-2 hours.

3. Hydrolysis:

-

After incubation, evaporate the acetone.

-

Add 200 µL of 6 M HCl to the aqueous residue.

-

Seal the tube under vacuum and hydrolyze at 110°C for 16-24 hours.

4. Analysis:

-

After hydrolysis, evaporate the HCl under vacuum.

-

Dissolve the residue in a small volume of a suitable solvent (e.g., acetone-acetic acid, 9:1 v/v).

-

The fluorescent N-terminal dansyl-amino acid can then be identified by thin-layer chromatography (TLC) or HPLC by comparing its retention time/Rf value with that of known dansyl-amino acid standards.

Mandatory Visualizations

Caption: Chemical reaction pathway for the dansylation of primary and secondary amines.

Caption: General experimental workflow for the analysis of amines using dansylation.

Conclusion

This compound remains a cornerstone reagent for the sensitive and reliable analysis of primary and secondary amines. Its reactivity, coupled with the favorable fluorescence properties of its derivatives, allows for the quantification of a wide array of biologically and pharmaceutically important molecules. A thorough understanding of the reaction mechanism, kinetics, and optimal experimental conditions, as outlined in this guide, is paramount for achieving accurate and reproducible results. The provided protocols and workflows serve as a practical foundation for researchers to implement dansylation in their analytical methodologies.

References

- 1. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103822998A - Method for analyzing amine substances in this compound derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]

- 4. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

The history and development of the dansyl method for protein sequencing.

This in-depth technical guide explores the history, core principles, and experimental protocols of the dansyl method for protein sequencing. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of a foundational technique in protein chemistry, complete with quantitative data, detailed methodologies, and logical workflows.

Introduction: Historical Context and Significance

The sequencing of proteins, determining the precise order of their constituent amino acids, is fundamental to understanding their structure and function. Before the widespread adoption of mass spectrometry, chemical methods were the primary tools for this purpose. The dansyl method, introduced by Gray and Hartley, emerged as a highly sensitive technique for identifying the N-terminal amino acid of a peptide or protein.[1][2]

The method utilizes 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride . This reagent reacts with the primary amino group of the N-terminal amino acid to form a fluorescent derivative.[3] Its key advantage over earlier methods, such as Sanger's use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), is its significantly higher sensitivity.[4][5] The dansyl group is a fluorophore, allowing for the detection of minute quantities of the labeled amino acid, often in the picomole range.[6][7] This made it particularly valuable for sequencing rare peptides or proteins available only in small amounts.

While the classic dansyl method identifies only the first amino acid, its integration with the Edman degradation process—a technique known as the Dansyl-Edman method —allowed for sequential sequencing.[8][9] This combined approach capitalized on the sensitivity of dansylation to identify the newly exposed N-terminal amino acid at each cycle of the Edman degradation.[9]

Core Principles of the Dansyl Method

The dansylation process is a robust chemical derivatization technique based on a few key principles.[10]

-

Reaction: this compound reacts with the unprotonated primary amino group of the N-terminal amino acid of a peptide under alkaline conditions (typically pH 9.5-10.0).[6][10] This nucleophilic attack forms a stable sulfonamide linkage.[6] The ε-amino group of lysine (B10760008) residues will also react with this compound.[11]

-

Hydrolysis Stability: The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis.[1][2] This allows the peptide backbone to be completely hydrolyzed (e.g., using 6 M HCl) into its constituent amino acids while leaving the N-terminal dansyl-amino acid intact.[12]

-

Fluorescence Detection: The resulting dansyl-amino acid derivative is highly fluorescent, emitting a blue-green light under UV excitation.[1][3] This property enables highly sensitive detection using techniques like thin-layer chromatography (TLC) on polyamide sheets or, more commonly in modern labs, reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.[1][10][12]

The overall reaction and workflow provide a definitive way to tag and identify the starting amino acid of a peptide chain.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the dansyl method.

This protocol describes the initial labeling of the N-terminal amino acid with this compound.[12]

Materials:

-

Peptide or protein sample (0.1-1 nmol)

-

This compound solution (5 mg/mL in anhydrous acetonitrile (B52724) or acetone, prepare fresh)[12]

-

Sodium bicarbonate buffer (0.2 M, pH 9.5-10.0)[12]

-

6 M Hydrochloric acid (HCl)

-

Microcentrifuge tubes or small glass reaction vials

Procedure:

-

Sample Preparation: Dissolve the peptide or protein sample in 20 µL of 0.2 M sodium bicarbonate buffer in a reaction vial.[12]

-

Dansylation Reaction: Add an equal volume (20 µL) of the freshly prepared this compound solution to the sample.[6][12]

-

Incubation: Vortex the mixture and incubate in the dark at 37°C for 1-2 hours or at room temperature for 3-4 hours. The reaction should be shielded from light to prevent photodegradation of the dansyl group.[10][12]

-

Drying: After incubation, evaporate the solvent completely under vacuum.[12]

-

Hydrolysis: Add 50-100 µL of 6 M HCl to the dried residue. Seal the vial under vacuum.[12]

-

Incubation for Hydrolysis: Heat the sealed vial at 110°C for 4-24 hours. The optimal time depends on the peptide; 4-6 hours is sufficient for many peptides, while 16-24 hours may be needed for complete protein hydrolysis.[6][12]

-

Final Preparation: After hydrolysis, cool the vial and carefully open it. Evaporate the HCl under vacuum. Dissolve the dried residue in a suitable solvent (e.g., 50% ethanol (B145695) or HPLC mobile phase) for analysis.[12]

This protocol combines the sensitivity of dansylation with the sequential degradation of the Edman reaction.[8][9] At each cycle, a small aliquot of the peptide is removed for N-terminal identification.

Materials:

-

Peptide sample (1-10 nmol)

-

Phenyl isothiocyanate (PITC)

-

Anhydrous trifluoroacetic acid (TFA)

-

Materials for Protocol 1 (this compound solution, buffers, HCl)

Procedure:

Cycle 1 (and subsequent cycles):

-

Coupling Reaction: Dissolve the peptide in a suitable buffer and react with PITC under alkaline conditions to derivatize the N-terminal amino acid, forming a phenylthiocarbamoyl (PTC)-peptide.[8]

-

Cleavage Reaction: Treat the dried PTC-peptide with anhydrous TFA. This cleaves the peptide bond after the first residue, releasing the N-terminal amino acid as a thiazolinone derivative and leaving the rest of the peptide intact (shortened by one residue).[8]

-

Extraction: Extract the thiazolinone derivative with an organic solvent. In the Dansyl-Edman method, this derivative is typically discarded.[8][9]

-

Sampling for Dansylation: Take a small aliquot (e.g., 5%) of the remaining, shortened peptide.[8][9]

-

N-Terminal Identification: Subject this aliquot to the full dansylation and hydrolysis procedure described in Protocol 1 to identify the newly exposed N-terminal amino acid.

-

Next Cycle: Dry the remaining 95% of the peptide and subject it to the next cycle of Edman degradation (steps 1-3). Repeat until the desired sequence length is determined.[6]

Data Presentation

Quantitative parameters are critical for the successful application of the dansyl method. The tables below summarize key data for experimental optimization and comparison.

Table 1: Optimal Reaction Parameters for Peptide Dansylation

| Parameter | Optimal Value/Range | Notes |

| pH | 9.5 - 10.0 | The rate of this compound hydrolysis increases rapidly above pH 9.5. Labeling efficiency is significantly enhanced at this pH.[13] |

| Reaction Temperature | 37°C - 75°C | Various protocols exist. Common conditions include 37°C for 1-2 hours or 60°C for 60 minutes.[12][13] |

| Reaction Time | 30 - 120 minutes | Incubation time is dependent on temperature and the specific peptide.[13] |

| This compound Conc. | >100-fold molar excess | A significant molar excess ensures the complete reaction with all available amino groups.[13] |

| Excitation Wavelength (λex) | ~335 nm | This is the typical excitation maximum for dansyl derivatives.[13] |

| Emission Wavelength (λem) | ~526 nm | The emission maximum is sensitive to the local environment of the probe.[13] |

Table 2: Method Comparison for N-Terminal Analysis

| Feature | This compound Method | Direct Edman Degradation | Sanger's Method (FDNB) |

| Primary Use | N-terminal identification; sequential analysis (with Edman) | Sequential N-terminal sequencing | N-terminal identification |

| Detection Method | Fluorescence | UV Absorbance (of PTH-amino acid) | UV Absorbance (of DNP-amino acid) |

| Sensitivity | High (picomole range)[6] | Moderate | Low |

| Relative Sensitivity | ~100 times more sensitive than identifying PTH derivatives[9] | Baseline | Lower than dansyl method[5] |

| Workflow | Destructive (hydrolyzes entire peptide for single ID)[5] | Non-destructive (cleaves one residue at a time) | Destructive (hydrolyzes entire peptide) |

| Automation | Manual | Can be fully automated | Manual |

Logical Relationships and Decision Making

The choice between the dansyl method and other techniques depends on the specific research question, sample availability, and desired outcome (single N-terminal ID vs. full sequence).

Conclusion

The dansyl method remains a powerful and historically significant technique in protein chemistry. While modern high-throughput methods like mass spectrometry have become dominant for de novo sequencing, dansylation offers a cost-effective, robust, and exceptionally sensitive alternative for N-terminal amino acid identification.[6] Its application in the Dansyl-Edman procedure provided a crucial tool for early protein sequencing efforts. For today's researchers, it serves as an invaluable method for confirming the N-terminus of purified or recombinant proteins, validating results from other techniques, and providing insights into protein structure and modifications.[11][12]

References

- 1. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. gcwgandhinagar.com [gcwgandhinagar.com]

- 8. The Dansyl-Edman Method for Manual Peptide Sequencing | Springer Nature Experiments [experiments.springernature.com]

- 9. The dansyl-edman method for Peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Unveiling the Glow: A Technical Guide to the Fluorescence Properties of Dansyl Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core fluorescence properties of dansyl sulfonamides, a class of environmentally sensitive fluorophores pivotal in biochemical and pharmaceutical research. This document provides a comprehensive overview of their synthesis, spectral characteristics, and the factors governing their fluorescence, with a focus on their application as probes in biological systems. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key applications are provided.

Core Principles of Dansyl Sulfonamide Fluorescence

Dansyl sulfonamides are derivatives of 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride.[1][2] this compound itself is not fluorescent, but it readily reacts with primary and secondary amines, such as the N-terminal amino acids of proteins or other amine-containing molecules, to yield highly fluorescent dansyl sulfonamide adducts.[1][2][3] These adducts exhibit a characteristic blue or blue-green fluorescence.[1][2]

The utility of dansyl sulfonamides as fluorescent probes stems from a key characteristic: their fluorescence is exquisitely sensitive to the polarity of their immediate environment.[4][5] This solvatochromism is the foundation of their widespread use in studying molecular interactions and conformational changes.[5]

-

In non-polar, hydrophobic environments , such as the binding pocket of a protein or within a lipid membrane, dansyl sulfonamides exhibit a significant blue shift in their emission spectrum (a shift to shorter wavelengths) and a marked increase in their fluorescence quantum yield.[5]

-

Conversely, in polar, aqueous environments , the emission is red-shifted (shifted to longer wavelengths), and the quantum yield is substantially lower.[5]

This phenomenon occurs because the excited state of the dansyl fluorophore has a larger dipole moment than the ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a red-shifted emission. This relaxation process also provides a non-radiative decay pathway, which quenches the fluorescence. In a non-polar environment, this solvent relaxation is minimized, leading to a higher energy (blue-shifted) emission and a higher quantum yield.

Synthesis of Dansyl Sulfonamides

The synthesis of dansyl sulfonamides is typically a straightforward nucleophilic substitution reaction. The primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group of this compound.[5] This reaction is generally carried out under alkaline conditions (pH 9.5-10) to ensure that the amine is deprotonated and thus more nucleophilic.[5][6]

A general reaction scheme is as follows:

Quantitative Fluorescence Properties

The spectral properties of dansyl sulfonamides are highly dependent on the specific derivative and the solvent environment. The following tables summarize key quantitative data for dansyl derivatives.

Table 1: General Spectral Properties of Dansyl Derivatives

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~335 - 350 nm | [4][7][8] |

| Emission Maximum (λem) | ~518 - 550 nm | [4][7][8] |

| Stokes Shift | Large | [4] |

| Fluorescence Lifetime (τ) of Protein Conjugates | 10 - 20 ns | [1][4] |

Table 2: Environment-Dependent Fluorescence of Dansyl Amide

| Solvent | Emission Maximum (λem) | Quantum Yield (Φ) | Reference(s) |

| Water | 580 nm | 0.055 | [9] |

| Dioxane | 495 nm | - | [10] |

| Ethanol | 535 nm | - | [3] |

| Bound to Carbonic Anhydrase | 468 nm | 0.84 | [9] |

Experimental Protocols

Labeling of Proteins with this compound

This protocol describes a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

-

This compound solution (e.g., 10 mg/mL in acetone (B3395972) or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

Procedure:

-

Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.

-

Slowly add the this compound solution to the protein solution while gently stirring. A molar ratio of 5-20 moles of this compound per mole of protein is a common starting point.

-

Incubate the reaction mixture in the dark at 4°C for 18-24 hours or at room temperature for 1-2 hours.

-

Quench the reaction by adding the quenching solution to react with any unreacted this compound.

-

Separate the labeled protein from unreacted this compound and by-products by size-exclusion chromatography or extensive dialysis against a suitable buffer.

-

Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 330-340 nm.

Fluorescence Spectroscopy of Dansyl-Labeled Proteins

This protocol outlines the basic steps for acquiring fluorescence spectra of a dansyl-labeled protein.

Materials:

-

Dansyl-labeled protein solution

-

Fluorometer

-

Quartz cuvette

Procedure:

-

Prepare a series of dilutions of the dansyl-labeled protein in the desired buffer.

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to approximately 340 nm.

-

Set the emission scan range from 400 nm to 650 nm.

-

Blank the instrument with the buffer solution.

-

Measure the fluorescence emission spectrum of each protein dilution.

-

To study environmental effects, spectra can be recorded in the presence of different ligands, denaturants, or in solvents of varying polarity.

Fluorescence Resonance Energy Transfer (FRET) Studies

Dansyl sulfonamides are often used as an acceptor for the intrinsic fluorescence of tryptophan residues in proteins, which act as donors.[1][2] The efficiency of FRET is dependent on the distance between the donor and acceptor, making it a powerful tool for studying protein conformation and binding events.[11]

Experimental Design:

-

Donor: Intrinsic tryptophan fluorescence (Excitation ~295 nm, Emission ~350 nm).

-

Acceptor: Dansyl group (Excitation ~340 nm). The emission of tryptophan overlaps with the excitation of the dansyl group.

-

Measurement: Excite the tryptophan at ~295 nm. In the absence of FRET (unlabeled protein), only tryptophan emission is observed. In the presence of FRET (dansyl-labeled protein), the tryptophan emission will be quenched, and sensitized emission from the dansyl group will be observed at ~520 nm.

Applications in Drug Development and Research

The unique fluorescence properties of dansyl sulfonamides make them invaluable tools for:

-

Probing Protein Binding Sites: The enhancement of fluorescence upon binding to hydrophobic pockets of proteins is widely used to study ligand-protein interactions and to determine binding affinities.[4][12] A classic example is the use of dansylamide (B1669799) to probe the active site of carbonic anhydrase.[12][13][14]

-

Monitoring Protein Folding and Conformational Changes: Changes in the local environment of a dansyl probe attached to a protein can be used to follow folding and unfolding pathways, as well as more subtle conformational changes upon ligand binding or mutation.[1][2]

-

High-Throughput Screening: Dansyl-based probes can be developed for high-throughput screening assays to identify enzyme inhibitors or other modulators of protein function.[5]

-

Amino Acid and Peptide Analysis: Dansylation is a classic method for N-terminal amino acid analysis and peptide sequencing.[1][15]

Conclusion

Dansyl sulfonamides remain a cornerstone of fluorescence spectroscopy in biological and pharmaceutical sciences. Their straightforward synthesis and, most importantly, the profound sensitivity of their fluorescence to the local environment, provide a versatile and powerful tool for elucidating molecular interactions, protein structure, and dynamics. A thorough understanding of their photophysical properties, as outlined in this guide, is essential for their effective application in research and drug development.

References

- 1. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [5-Dimethylaminonaphthalene-1-sulfonyl chloride] *CAS 605-65-2* | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Dansyl amide - Wikipedia [en.wikipedia.org]

- 8. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 605-65-2 | Benchchem [benchchem.com]

- 11. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence analysis of sulfonamide binding to carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unexpected binding mode of the sulfonamide fluorophore 5-dimethylamino-1-naphthalene sulfonamide to human carbonic anhydrase II. Implications for the development of a zinc biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stabilization of Anionic and Neutral Forms of a Fluorophoric Ligand at the Active Site of Human Carbonic Anhydrase I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

The Chemical Cornerstone of Proteomics: A Technical Guide to Dansylation of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical principles, experimental protocols, and quantitative data underlying the dansylation of amino acids. A foundational technique in analytical biochemistry, dansylation offers a robust and sensitive method for the derivatization of amino acids, enabling their precise detection and quantification in complex biological matrices. This guide is intended to serve as a practical resource for professionals in research, clinical diagnostics, and pharmaceutical development.

Core Chemical Principles

Dansylation is a chemical derivatization technique that employs 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, to label the primary and secondary amino groups of amino acids. The reaction, which proceeds under alkaline conditions (typically pH 9.5-10), involves the nucleophilic attack of the unprotonated amino group of the amino acid on the sulfonyl chloride group of this compound. This results in the formation of a stable and highly fluorescent sulfonamide linkage.

The efficacy of dansylation stems from the advantageous properties of the dansyl group. As a fluorophore, it imparts strong fluorescence to the derivatized amino acids, allowing for highly sensitive detection using fluorescence-based analytical methods. Furthermore, the hydrophobicity of the dansyl group enhances the retention of the derivatized amino acids on reverse-phase high-performance liquid chromatography (HPLC) columns, facilitating their separation and quantification.

The Reaction Mechanism

The dansylation reaction is a classic example of nucleophilic acyl substitution. The unprotonated primary or secondary amine of the amino acid acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. The reaction is facilitated by an alkaline environment which ensures the amino group is in its more reactive, unprotonated state. A chloride ion is subsequently eliminated, forming a stable N-dansyl-sulfonamide derivative.

Side Reactions

Under the alkaline conditions of the dansylation reaction, several side reactions can occur, potentially impacting the accuracy and efficiency of the derivatization. The most common side reaction is the hydrolysis of this compound to the non-reactive dansyl sulfonic acid. Additionally, excess this compound can react with water to form dansylamide. Careful control of reaction pH, temperature, and reaction time is crucial to minimize these side reactions.[1]

Quantitative Data

| Amino Acid | Molar Mass ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |

| Alanine | 89.09 | ~330-340 | ~510-530 | Data not available | Data not available |

| Arginine | 174.20 | ~330-340 | ~510-530 | Data not available | Data not available |

| Asparagine | 132.12 | ~330-340 | ~510-530 | Data not available | Data not available |

| Aspartic Acid | 133.10 | ~330-340 | ~510-530 | Data not available | Data not available |

| Cysteine | 121.16 | ~330-340 | ~510-530 | Data not available | Data not available |

| Glutamic Acid | 147.13 | ~330-340 | ~510-530 | Data not available | Data not available |

| Glutamine | 146.14 | ~330-340 | ~510-530 | Data not available | Data not available |

| Glycine (B1666218) | 75.07 | ~324 | ~559 | ~4,300 at 338.5 nm | 0.07 (in water) - 0.66 (in dioxane) |

| Histidine | 155.16 | ~330-340 | ~510-530 | Data not available | Data not available |

| Isoleucine | 131.17 | ~330-340 | ~510-530 | Data not available | Data not available |

| Leucine | 131.17 | ~330-340 | ~510-530 | Data not available | Data not available |

| Lysine | 146.19 | ~330-340 | ~510-530 | Data not available | Data not available |

| Methionine | 149.21 | ~330-340 | ~510-530 | Data not available | Data not available |

| Phenylalanine | 165.19 | ~330-340 | ~510-530 | Data not available | Data not available |

| Proline | 115.13 | ~330-340 | ~510-530 | Data not available | Data not available |

| Serine | 105.09 | ~330-340 | ~510-530 | Data not available | Data not available |

| Threonine | 119.12 | ~330-340 | ~510-530 | Data not available | Data not available |

| Tryptophan | 204.23 | ~330-340 | ~510-530 | Data not available | Data not available |

| Tyrosine | 181.19 | ~330-340 | ~510-530 | Data not available | Data not available |

| Valine | 117.15 | ~330-340 | ~510-530 | Data not available | Data not available |

Note: The excitation and emission maxima can vary depending on the solvent and local environment. The values for dansyl glycine are provided as a reference.

Experimental Protocols

The following section outlines a detailed methodology for the dansylation of amino acids for subsequent analysis by HPLC.

Reagents and Materials

-

Amino Acid Standards: A standard mixture of L-amino acids.

-

This compound Solution: 5 mg/mL in acetone. Prepare fresh daily and protect from light.

-

Reaction Buffer: 100 mM Sodium Bicarbonate, pH 9.8.

-

Quenching Solution: 2% (v/v) aqueous solution of methylamine (B109427) hydrochloride.

-

Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Acetone (reagent grade).

Sample Preparation

For protein samples, acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is required to liberate free amino acids. The hydrolysate should be dried to remove the acid. Biological fluids may require deproteinization, for example, by precipitation with an equal volume of acetonitrile followed by centrifugation.

Derivatization Procedure

-

Reconstitution: Dissolve the dried amino acid sample or standard in the reaction buffer.

-

Reaction Initiation: Add an excess of the this compound solution to the amino acid solution. A typical ratio is 2:1 (v/v) this compound solution to amino acid solution.

-

Incubation: Vortex the mixture and incubate at 37°C for 60 minutes in the dark.

-

Reaction Quenching: Add the quenching solution to the reaction mixture to consume any unreacted this compound.

-

Preparation for Analysis: The sample is now ready for analysis by HPLC.

Conclusion

The dansylation of amino acids remains a cornerstone of analytical biochemistry, providing a reliable and sensitive method for their quantification. This guide has detailed the fundamental chemical principles, provided a robust experimental protocol, and summarized the available quantitative data. By understanding the nuances of the reaction mechanism and potential side reactions, researchers can optimize their experimental design to achieve accurate and reproducible results. The versatility of dansylation, coupled with its compatibility with modern analytical instrumentation, ensures its continued relevance in proteomics, clinical diagnostics, and drug development.

References

Navigating the Matrix: A Technical Guide to the Solubility and Stability of Dansyl Chloride in Common Laboratory Solvents

For researchers, scientists, and drug development professionals, Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a cornerstone reagent for the fluorescent labeling of primary and secondary amines, peptides, and proteins. Its efficacy, however, is intrinsically linked to its behavior in various solvents. This in-depth technical guide delineates the critical aspects of this compound's solubility and stability in common laboratory solvents, providing a foundation for robust and reproducible experimental design.

Executive Summary

This guide provides a comprehensive overview of the solubility and stability of this compound, a vital fluorescent probe. It summarizes quantitative solubility data in a range of common organic solvents and discusses the factors influencing its stability, with a particular focus on hydrolysis and solvent-dependent degradation. Detailed experimental protocols for determining both solubility and stability are provided, alongside best practices for handling and storage to ensure the integrity of this crucial reagent.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for the preparation of stock solutions and reaction mixtures. Its solubility is highly dependent on the polarity of the solvent. Generally, it exhibits good solubility in many organic solvents but is sparingly soluble in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in several common laboratory solvents. It is important to note that these values can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of moisture.

| Solvent | Chemical Formula | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~10 | [1] |

| Acetone (B3395972) | C₃H₆O | ~50 | |

| Dimethylformamide (DMF) | C₃H₇NO | ~3 | [1] |

| Acetonitrile (B52724) (ACN) | C₂H₃N | Soluble | |

| Chloroform | CHCl₃ | Soluble | |

| Ethanol (B145695) (EtOH) | C₂H₅OH | ~1.6 | [1] |

| Methanol (B129727) (MeOH) | CH₃OH | Soluble | |

| Pyridine | C₅H₅N | Soluble | |

| Benzene | C₆H₆ | Soluble | |

| Dioxane | C₄H₈O₂ | Soluble | |

| Water | H₂O | Insoluble |

Note: "Soluble" indicates that while quantitative data is not consistently available across all sources, the solvent is widely reported as being suitable for dissolving this compound.

For applications requiring the use of this compound in aqueous buffers, a common practice is to first dissolve it in a water-miscible organic solvent, such as DMSO or acetone, and then dilute it with the aqueous buffer of choice. For instance, a solubility of approximately 0.02 mg/mL can be achieved in a 1:40 solution of DMSO:PBS (pH 7.2).[1] However, it is crucial to use such aqueous solutions immediately due to the rapid hydrolysis of this compound.

Stability of this compound

The stability of this compound is paramount for its effective use in derivatization reactions. The primary degradation pathway is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid (dansyl acid), which is non-reactive towards amines.

Stability in Solid Form

When stored as a solid under appropriate conditions, this compound is relatively stable. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed, opaque container to protect it from moisture and light.[2] Under these conditions, it can be stable for at least four years.[1] For short-term storage, +4°C is also suitable for up to two years.[2]

Stability in Organic Solvents

The stability of this compound in solution is highly solvent-dependent.

-

Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): this compound exhibits good stability in dry aprotic solvents. However, the presence of even trace amounts of water can lead to hydrolysis over time. It is recommended to use anhydrous solvents and to prepare solutions fresh whenever possible. Stock solutions in anhydrous acetone or acetonitrile can be stored at -20°C for short periods (up to one month), though fresh preparation is always optimal.[2]

-

Protic Solvents (e.g., Alcohols): Protic solvents like methanol and ethanol can react with this compound, leading to the formation of sulfonate esters, although this reaction is generally slower than hydrolysis.

-

Dimethyl Sulfoxide (DMSO): Despite its excellent solubilizing power, this compound is notably unstable in DMSO. Solutions in DMSO should be prepared immediately before use and should not be stored.

Stability in Aqueous Solutions (Hydrolysis)

This compound is highly susceptible to hydrolysis in aqueous environments. The rate of hydrolysis is significantly influenced by pH. The hydrolysis reaction is constant and relatively low up to a pH of 9.5, after which the rate increases rapidly. At pH 7 in a phosphate (B84403) buffer, the reactive form of this compound is completely depleted after approximately 50 minutes at room temperature. The primary degradation product is dansyl acid.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Quantitative Solubility

This protocol outlines a gravimetric method for determining the solubility of this compound in a specific organic solvent.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the solvent to the vial.

-

Tightly cap the vial and vortex vigorously for 2-3 minutes.

-

Place the vial on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved this compound.

-

-

Determination of Solute Concentration:

-

Carefully transfer a known volume of the supernatant to a pre-weighed vial.

-

Evaporate the solvent completely in a drying oven at a temperature below the decomposition point of this compound or under a stream of inert gas.

-

Once the solvent is fully evaporated, weigh the vial containing the dried this compound residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.

-

Determine the solubility in mg/mL by dividing the mass of the dissolved this compound by the volume of the supernatant taken.

-

Protocol for Assessing Stability by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound in a specific organic solvent over time.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Vials with screw caps

-

Thermostatted autosampler or water bath

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 1 mg/mL).

-

Dispense aliquots of this solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase for analyzing this compound and its degradation products is a gradient of water and acetonitrile. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program: A suitable gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-20 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength where both this compound and its primary degradation product (dansyl acid) absorb, for example, 254 nm. Fluorescence detection can also be used (Excitation ~340 nm, Emission ~520 nm).

-

-

Time-Course Study:

-

Inject a sample from one of the vials at designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

-

Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point by comparing its peak area to the initial peak area at time zero.

-

Plot the percentage of remaining this compound against time to determine the degradation kinetics.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the quantitative determination of this compound solubility.

Caption: Workflow for assessing the stability of this compound using HPLC.

Best Practices for Handling and Storage

To ensure the integrity and performance of this compound, the following best practices should be observed:

-

Storage of Solid: Store solid this compound at -20°C in a tightly sealed, opaque container with a desiccant to minimize exposure to moisture and light.

-

Preparation of Solutions: Always use anhydrous solvents to prepare solutions. Purging the solvent with an inert gas (e.g., argon or nitrogen) before use can help to remove dissolved oxygen and moisture.

-

Storage of Solutions: Prepare solutions fresh whenever possible. If short-term storage is necessary, store solutions in tightly sealed, opaque containers at -20°C or -80°C.[2] Avoid storing solutions in DMSO.

-

Handling: Handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental to its successful application in research and development. By adhering to the guidelines and protocols outlined in this technical guide, researchers can ensure the preparation of accurate and stable solutions, leading to more reliable and reproducible results in fluorescent labeling and analysis. The provided data and methodologies serve as a valuable resource for optimizing experimental conditions and safeguarding the integrity of this essential fluorescent probe.

References

The Influence of the Microenvironment on Dansyl Chloride Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a versatile fluorescent probe that has been extensively utilized in the fields of biochemistry, molecular biology, and drug discovery. Its utility stems from the environmentally sensitive nature of its fluorescence. Upon reaction with primary and secondary amines, such as those found in proteins and peptides, it forms stable, highly fluorescent dansyl sulfonamide adducts.[1] The photophysical properties of these adducts, including their fluorescence emission spectrum, quantum yield, and lifetime, are exquisitely sensitive to the polarity, viscosity, and pH of their immediate surroundings.[2][3] This sensitivity makes this compound an invaluable tool for probing the microenvironment of protein binding sites, detecting conformational changes, and studying molecular interactions.[1]

This technical guide provides a comprehensive overview of the principles governing the environmental effects on this compound fluorescence, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers in the effective application of this powerful fluorescent probe.

The Dansylation Reaction: Covalent Labeling of Amines

This compound itself is not fluorescent. Its fluorescence is activated upon reaction with a primary or secondary amine, a process known as dansylation. The reaction is a nucleophilic substitution where the amino group attacks the sulfonyl chloride, forming a stable sulfonamide bond and releasing hydrochloric acid.[4] This reaction is typically carried out under alkaline conditions (pH 8-10) to ensure that the target amino groups are deprotonated and thus more nucleophilic.[5]

Impact of the Local Environment on Dansyl Fluorescence

The fluorescence of a dansyl-adduct is highly dependent on the properties of its local microenvironment. This sensitivity arises from the nature of its excited state, which has a significant charge-transfer character.

Solvent Polarity

The polarity of the solvent surrounding the dansyl group has a profound effect on its fluorescence emission spectrum and quantum yield.[2]

-

In non-polar, hydrophobic environments: The fluorescence emission is shifted to shorter wavelengths (a "blue shift"), and the fluorescence quantum yield is high. This is because non-polar solvents do not stabilize the charge-separated excited state, leading to a larger energy gap for fluorescence emission.

-

In polar, protic environments (like water): The fluorescence emission is shifted to longer wavelengths (a "red shift"), and the fluorescence quantum yield is significantly lower.[1] Polar solvents stabilize the excited state, reducing the energy of the emitted photon. Furthermore, polar protic solvents can quench fluorescence through hydrogen bonding and other non-radiative decay pathways.[6]

This solvatochromism is a key feature exploited in many applications of this compound. For instance, when a dansyl-labeled protein binds to a hydrophobic pocket on another molecule, a significant increase in fluorescence intensity and a blue shift in the emission maximum are often observed.

To illustrate the effect of solvent polarity, the following table summarizes the photophysical properties of Dansyl glycine (B1666218) in a range of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) at 20°C | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Dioxane | 2.2 | ~500 | 0.66[1] |

| Chloroform | 4.8 | ~510 | 0.52 |

| Ethyl Acetate | 6.0 | ~515 | 0.45 |

| Tetrahydrofuran (THF) | 7.6 | ~520 | 0.40 |

| Acetone | 20.7 | ~530 | 0.28 |

| Ethanol | 24.6 | ~540 | 0.18 |

| Acetonitrile | 37.5 | ~545 | 0.14 |

| Water | 80.1 | ~560-580 | 0.07[1] |

Note: The exact values can vary slightly depending on the specific dansyl derivative and measurement conditions.

pH

The fluorescence of dansyl derivatives can also be sensitive to the pH of the medium. The dimethylamino group of the dansyl moiety can be protonated at acidic pH. This protonation can lead to a decrease in fluorescence intensity or a shift in the emission spectrum.[7] The exact pKa for this transition depends on the specific dansyl derivative and its local environment. This property can be utilized to probe pH changes in specific cellular compartments or in the vicinity of a labeled protein.

Viscosity

The viscosity of the local environment can influence the fluorescence of dansyl probes, primarily through its effect on non-radiative decay processes. In more viscous environments, the rotational and vibrational motions of the dansyl group are restricted. This can reduce the efficiency of non-radiative decay pathways, leading to an increase in fluorescence quantum yield and lifetime. This effect is often studied using fluorescence anisotropy measurements, where a higher viscosity leads to a slower rotational correlation time and thus a higher measured anisotropy.[8]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of a protein with this compound.

Materials:

-

Protein of interest in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

-

This compound solution (e.g., 10 mg/mL in anhydrous dimethylformamide, DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis tubing or size-exclusion chromatography column for purification

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the labeling buffer.

-

While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the this compound solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Remove the unreacted this compound and by-products by dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography.

-

Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 330 nm.

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a dansyl-labeled protein relative to a known standard.

Materials:

-

Dansyl-labeled protein solution of unknown quantum yield

-

A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilutions of both the standard and the dansyl-labeled protein in the same buffer.

-

Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements. The absorbance should be kept below 0.1 to avoid inner-filter effects.

-

Measure the fluorescence emission spectrum of each solution, using the same excitation wavelength and instrument settings for both the standard and the sample.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The fluorescence quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Materials:

-

TCSPC instrument

-

Pulsed light source (e.g., picosecond laser diode)

-

Single-photon detector

-

Dansyl-labeled sample solution

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox solution)

Procedure:

-

Measure the IRF of the system using the scattering solution.

-

Replace the scattering solution with the dansyl-labeled sample.

-

Excite the sample with the pulsed light source at the appropriate wavelength.

-

Collect the fluorescence decay data over a suitable time range.

-

Analyze the fluorescence decay curve using appropriate software, typically by fitting to a multi-exponential decay model after deconvolution with the IRF to obtain the fluorescence lifetime(s).

Conclusion

The environmental sensitivity of this compound fluorescence makes it a powerful and versatile tool for researchers in various scientific disciplines. By understanding the fundamental principles that govern the influence of the local microenvironment on its photophysical properties, scientists can effectively design and interpret experiments to gain valuable insights into molecular interactions, protein structure and dynamics, and cellular processes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the successful application of this compound in research and development.

References

- 1. Dansyl glycine [omlc.org]

- 2. Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Dansyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This compound is a valuable reagent for the fluorescent labeling of primary and secondary amino groups in proteins, peptides, and amino acids; however, its hazardous properties necessitate meticulous handling.[1][2]

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[3][4][5] It is harmful if swallowed or inhaled and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[6][7]

GHS Hazard Statements:

Signal Word: Danger[4]

Health Hazard Ratings

| Rating System | Health | Flammability | Instability/Reactivity | Special Hazards |

| HMIS | 3 | 0 | 1 | - |

| NFPA | 3 | 1 | 2 | W (Water-reactive) |

Data sourced from various Safety Data Sheets (SDS).[6][7][8]

Toxicological and Physical/Chemical Properties

Toxicological Data

| Parameter | Value | Species |

| Acute Toxicity (LD50) | 56 mg/kg | Mouse (Intravenous) |

| Primary Irritant Effect | Strong caustic effect on skin, mucous membranes, and eyes.[4] | N/A |

| Carcinogenicity | Not listed by IARC, ACGIH, NTP, or OSHA.[6][8] | N/A |

Physical and Chemical Properties

| Property | Value |

| CAS Number | 605-65-2 |

| Molecular Formula | C₁₂H₁₂ClNO₂S |

| Molecular Weight | 269.75 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 69-71 °C |

Data compiled from multiple sources.[4][5][6][8]

Personal Protective Equipment (PPE) and Engineering Controls

The use of appropriate PPE and engineering controls is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for any procedures that may generate dust or aerosols.[6][8][9]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][9]

Personal Protective Equipment

-

Eye Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] For situations where a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[8]

Handling and Storage Protocols

Safe Handling

-

Avoid contact with skin, eyes, and clothing.[6]

-

Minimize dust generation and accumulation.[6]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6][8]

-

Use only in a chemical fume hood.[7]

-

Keep away from incompatible materials such as water, strong bases, strong oxidizing agents, and amines.[6][7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

Refrigeration (2-8 °C) is recommended for storage stability.[3]

-

Do not store in metal containers.[3]

-

Keep away from moisture; this compound is moisture-sensitive.[3]

First Aid and Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][8] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[6][7][8]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. this compound reacts violently with water, producing toxic and corrosive hydrogen chloride gas.[6][7]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[3][6][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate personnel from the immediate area.[8]

-

Ensure adequate ventilation.

-

Wear the appropriate PPE as outlined in Section 3.0.

-

Do not expose the spill to water. [6]

-

Carefully sweep or vacuum up the solid material, avoiding dust formation, and place it into a suitable, labeled, and closed container for disposal.[6][8]

-

Clean the spill area thoroughly.

Chemical Incompatibilities and Stability

-

Chemical Stability: Stable under recommended storage conditions.[8]

-

Incompatible Materials: Avoid contact with:

-

Hazardous Decomposition Products: Under fire conditions, this compound can decompose to form sulfur oxides, hydrogen chloride gas, carbon oxides, and nitrogen oxides.[4][6][8]

-

Hazardous Polymerization: Has not been reported to occur.[6][7]

Disposal Considerations

All waste materials containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[8] Contact a licensed professional waste disposal service to arrange for disposal. Do not allow the product to enter drains.[8]

Disclaimer: This guide is intended for informational purposes and is based on publicly available safety data. It is not a substitute for a comprehensive risk assessment or professional safety training. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Key differences between Dansyl chloride and other sulfonyl chlorides.

An In-depth Technical Guide to the Key Differences Between Dansyl Chloride and Other Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of this compound and other sulfonyl chlorides, focusing on their fundamental chemical and physical differences. The selection of an appropriate sulfonyl chloride is critical in various scientific applications, ranging from protein analysis and sequencing to synthetic organic chemistry. This document outlines the structural variations, reactivity profiles, and key applications of these reagents, supported by quantitative data and detailed experimental protocols to aid in methodological design and execution.

Core Differences: A Comparative Analysis

The primary distinction between this compound and other sulfonyl chlorides lies in its inherent fluorescence, a property that defines its principal applications. While all sulfonyl chlorides share the reactive sulfonyl chloride (-SO₂Cl) group, the nature of the aromatic moiety attached to this group dictates the reagent's specific characteristics.

Chemical Structure and Reactivity

Sulfonyl chlorides are a class of organic compounds characterized by a -SO₂Cl functional group attached to an organic substituent. The reactivity of the sulfonyl chloride is largely governed by the electronic properties of this substituent.

-

This compound (Dns-Cl): The full name for this compound is 5-(dimethylamino)naphthalene-1-sulfonyl chloride.[1] Its structure includes a naphthalene (B1677914) ring with a dimethylamino group. This entire aromatic system, known as the dansyl group, is responsible for its fluorescent properties.[2] this compound reacts readily with primary and secondary amino groups, as well as phenolic hydroxyl and imidazole (B134444) groups, under alkaline conditions (pH 9.5-10.5).[3][4] The reaction involves the nucleophilic attack of an unprotonated amine on the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide bond.[4]

-

Tosyl Chloride (Ts-Cl): p-Toluenesulfonyl chloride is a simpler aromatic sulfonyl chloride. It consists of a benzene (B151609) ring substituted with a methyl group at the para position. The methyl group is electron-donating, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to sulfonyl chlorides with electron-withdrawing groups.[5] Tosyl chloride is widely used to convert alcohols into tosylates, which are excellent leaving groups in nucleophilic substitution reactions.[6][7] It is also used as a protecting group for amines.

-

Nsyl Chloride (Ns-Cl): Nsyl chlorides, such as 2- and 4-nitrobenzenesulfonyl chloride, contain a nitro group on the benzene ring. The nitro group is a strong electron-withdrawing group, which significantly increases the electrophilicity of the sulfonyl sulfur. This enhanced reactivity makes Nsyl chlorides highly effective for the derivatization of less nucleophilic amines and for the formation of sulfonamides that can be cleaved under specific conditions, making them useful as protecting groups in multi-step synthesis.

-

Dabsyl Chloride (Dabs-Cl): 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride is another important derivatizing agent.[8] Unlike this compound which is fluorescent, Dabsyl chloride is a chromophoric reagent. It reacts with amino acids to produce intensely colored dabsyl-amino acid derivatives that can be detected in the visible range (around 425-450 nm).[8][9] This makes it a suitable reagent for HPLC analysis with a standard UV-Vis detector, avoiding the need for a fluorescence detector.[8]

Fluorescence Properties

The most significant difference setting this compound apart is its fluorescence.

-

This compound: By itself, this compound is not fluorescent.[10][11] However, upon reacting with a primary or secondary amine to form a dansyl-sulfonamide adduct, it becomes highly fluorescent, emitting a strong blue or blue-green signal.[10][12] The fluorescence of these adducts is highly sensitive to the local environment; the quantum yield is significantly higher in nonpolar environments compared to polar, aqueous environments.[10][13] This property makes it an excellent probe for studying protein folding, conformational changes, and ligand binding to hydrophobic sites.[10][11] The fluorescence lifetimes of dansyl-protein conjugates are typically in the range of 10-20 nanoseconds.[10][11]

-